molecular formula C15H16O5 B107222 Illudalic acid CAS No. 18508-77-5

Illudalic acid

Cat. No. B107222
CAS RN: 18508-77-5
M. Wt: 276.28 g/mol
InChI Key: BDEDPKFUFGCVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Illudalic acid is a natural product that has been discovered from the fungus Omphalotus illudens. It is a bicyclic sesquiterpene that has shown promising results in various scientific research studies. Illudalic acid has been found to possess potent biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

LAR Phosphatase Inhibition

Illudalic acid has been studied for its inhibitory effects on human leukocyte common antigen-related (LAR) phosphatase. Research demonstrates that its structural elements like the 5-formyl group and the hemi-acetal lactone are crucial for effective LAR inhibition. This highlights illudalic acid's potential in therapeutic applications targeting LAR phosphatase, particularly in the context of diseases where LAR plays a significant role (Ling et al., 2008).

Synthesis and Selective PTP Inhibition

Further studies on illudalic acid have focused on its synthesis and protein tyrosine phosphatase (PTP) inhibitory activity. It's found to inhibit LAR PTP selectively compared to other PTPs, suggesting its utility in therapeutic developments for conditions involving LAR PTP. The synthesis process and the kinetics of LAR inhibition by illudalic acid have been extensively studied, providing insights into its potential as a covalently binding inhibitor (McCullough et al., 2019).

Relation to Illudinine

Illudalic acid's relationship with illudinine, a sesquiterpene alkaloid, has been explored to understand its physiological properties better. The studies include synthetic approaches to illudinine, which has a biogenetic connection to illudalic acid, indicating the broader spectrum of potential pharmacological applications of these compounds (Misra & Ghosh, 1978).

Enhanced LAR Inhibition with Analogs

Research into 7-alkoxy analogs of illudalic acid shows the development of compounds with enhanced potency and selectivity in inhibiting LAR. These analogs represent a significant step in creating more effective small-molecule inhibitors of LAR, with potential implications for treating conditions like type II diabetes (Ling et al., 2010).

properties

CAS RN

18508-77-5

Product Name

Illudalic acid

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde

InChI

InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3

InChI Key

BDEDPKFUFGCVCJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C

Canonical SMILES

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C

synonyms

3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde
illudalic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Illudalic acid
Reactant of Route 2
Illudalic acid
Reactant of Route 3
Reactant of Route 3
Illudalic acid
Reactant of Route 4
Illudalic acid
Reactant of Route 5
Illudalic acid
Reactant of Route 6
Illudalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.